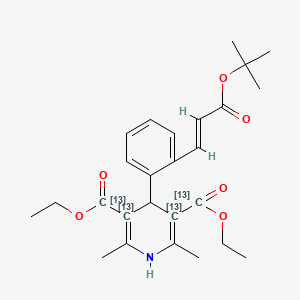
Lacidipine-13C4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lacidipine-13C4 is a compound that is isotopically labeled with carbon-13. It is a derivative of lacidipine, which is an orally active and highly selective L-type calcium channel blocker. Lacidipine primarily acts on smooth muscle calcium channels, leading to the dilation of peripheral arteries, reduction of peripheral resistance, and long-lasting antihypertensive activity .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of lacidipine-13C4 involves the incorporation of carbon-13 isotopes into the lacidipine molecule. The synthetic route typically starts with the preparation of the carbon-13 labeled precursors, followed by their incorporation into the lacidipine structure through a series of chemical reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires precise control of reaction conditions and the use of specialized equipment to handle the isotopically labeled materials. The process includes steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
Lacidipine-13C4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may lead to the formation of oxidized derivatives, while reduction may produce reduced derivatives .
科学研究应用
Lacidipine-13C4 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in quantitative analysis and to study reaction mechanisms.
Biology: Employed in studies of calcium channel function and regulation.
Medicine: Investigated for its potential therapeutic effects in hypertension, atherosclerosis, and acute kidney injury.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control
作用机制
Lacidipine-13C4 exerts its effects by blocking L-type calcium channels in smooth muscle cells. This leads to the dilation of peripheral arteries, reduction of peripheral resistance, and a decrease in blood pressure. The compound also modulates the caspase-3 pathway, protecting cells from apoptosis induced by ATP depletion and recovery .
相似化合物的比较
Lacidipine-13C4 is compared with other similar compounds, such as:
Nifedipine: Another L-type calcium channel blocker with a faster onset of action but shorter duration.
Amlodipine: A calcium channel blocker with a longer duration of action and similar antihypertensive effects.
Felodipine: Known for its high vascular selectivity and long duration of action.
This compound is unique due to its isotopic labeling, which allows for detailed studies of its pharmacokinetics and metabolic pathways .
属性
分子式 |
C26H33NO6 |
|---|---|
分子量 |
459.5 g/mol |
IUPAC 名称 |
diethyl 2,6-dimethyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-(3,5-13C2)1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C26H33NO6/c1-8-31-24(29)21-16(3)27-17(4)22(25(30)32-9-2)23(21)19-13-11-10-12-18(19)14-15-20(28)33-26(5,6)7/h10-15,23,27H,8-9H2,1-7H3/b15-14+/i21+1,22+1,24+1,25+1 |
InChI 键 |
GKQPCPXONLDCMU-BAVKWFKESA-N |
手性 SMILES |
CCO[13C](=O)[13C]1=C(NC(=[13C](C1C2=CC=CC=C2/C=C/C(=O)OC(C)(C)C)[13C](=O)OCC)C)C |
规范 SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


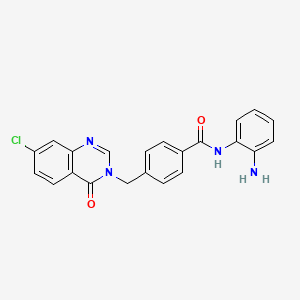
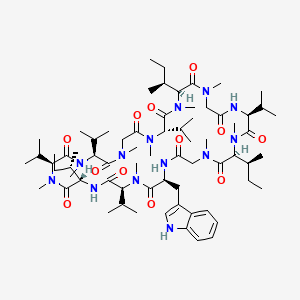
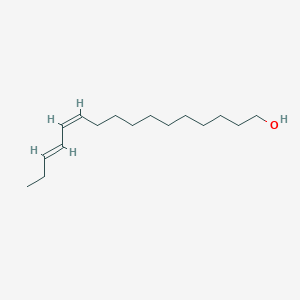
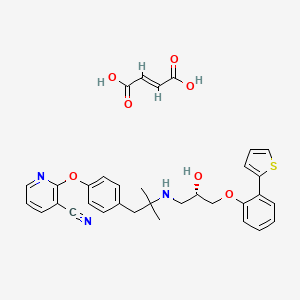

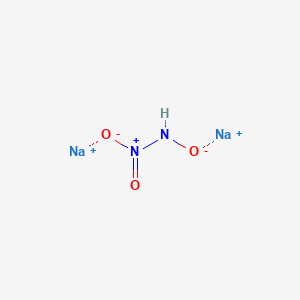
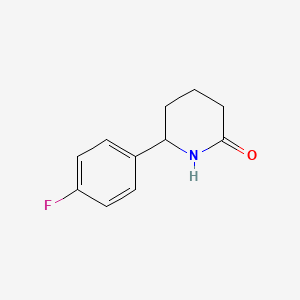
![3-[[4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl]methyl]-7-(4-methoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12363048.png)
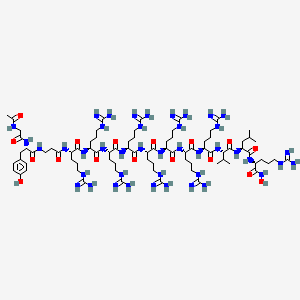
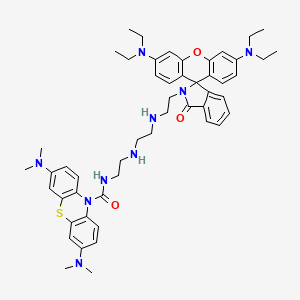
![3-[(1S)-1-hydroxypropyl]phenol](/img/structure/B12363067.png)
![[(5Z,7R,8R,9R)-4-(2-methoxy-2-oxoacetyl)-5-(2-methoxy-2-oxoethylidene)-7,8-dimethyl-2,13,15-trioxatetracyclo[8.6.1.04,17.012,16]heptadeca-1(17),10,12(16)-trien-9-yl] (Z)-2-methylbut-2-enoate](/img/structure/B12363070.png)
![2-[[[2-[[(2S)-2-[[2-[[2-[6-(2-methylsulfonylpyrimidin-5-yl)hex-5-ynoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetic acid](/img/structure/B12363076.png)
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dimethylpyrimidine-2,4-dione](/img/structure/B12363091.png)
